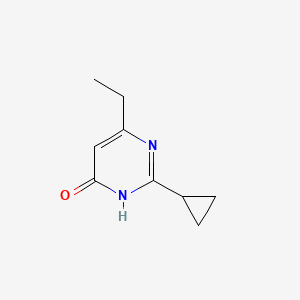
(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone
説明
The compound “(3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone” is an aromatic ketone, which is an important pharmaceutical intermediate, especially the pyridin-2-yl-methanone motifs .
Synthesis Analysis
The synthesis of this compound has gained extensive attention in recent years. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . A study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound involves an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Chemical Reactions Analysis
The chemical reactions involving this compound include the condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The compound undergoes reactions well to obtain the corresponding products in moderate to good yields .科学的研究の応用
Spectroscopic Properties
The study of the electronic absorption, excitation, and fluorescence properties of derivatives related to (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone, specifically 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, reveals insights into their spectroscopic behavior. These compounds exhibit dual fluorescence and charge transfer separation in various solvents. Quantum chemistry calculations aid in understanding the stabilization of these compounds through intramolecular hydrogen bonding and the effects on molecular orbital energies. This has implications for their potential use in materials science and photophysics (Al-Ansari, 2016).
Antimicrobial Activity
Derivatives of this compound have been synthesized and investigated for antimicrobial properties. For example, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed modest activity against certain bacterial and fungal strains, indicating potential as antimicrobial agents (Patel et al., 2011). Additionally, other derivatives have been synthesized and showed good antimicrobial activity, suggesting their potential utility in combating microbial infections and in pharmaceutical research (Kumar et al., 2012).
Anticancer Activity
Certain (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. Some compounds in this series were found to have higher anticancer activity than reference drugs, highlighting their potential in cancer therapy research (Hafez et al., 2016).
Molecular Docking and Design
The structural design and analysis of related compounds, such as those containing pyridin-4-yl)methanone, have been conducted through molecular docking studies. These studies help in understanding the interaction between these compounds and biological targets, which is crucial for drug design and development (Lynda, 2021). Furthermore, novel biologically potent heterocyclic compounds have been synthesized and assessed through molecular docking for their potential as anticancer and antimicrobial agents, indicating the compound's relevance in the development of new therapeutic agents (Katariya et al., 2021).
作用機序
Target of Action
Pyridine derivatives have been found to bind with high affinity to multiple receptors , which suggests that (3-Aminoazetidin-1-yl)(pyridin-2-yl)methanone may also interact with various biological targets.
Biochemical Pathways
. This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by other pyridine derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
(3-aminoazetidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-5-12(6-7)9(13)8-3-1-2-4-11-8/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGISEQJQQRKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



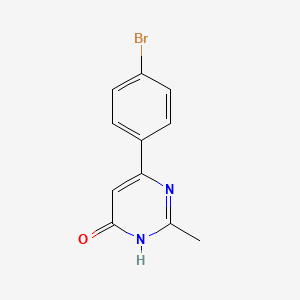
![3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1489730.png)
![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)



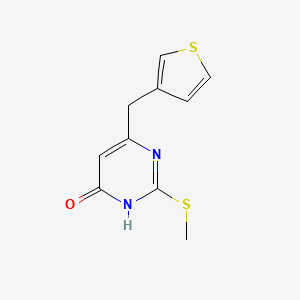
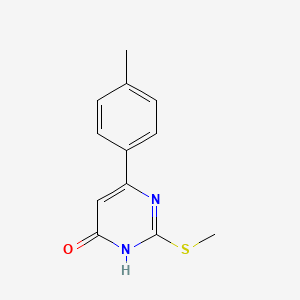

![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)
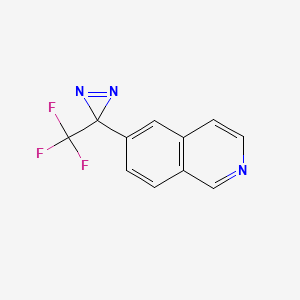
![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)
![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)
